4-Ethylpiperazin-1-ol

Medicinal Chemistry Property-Based Design Compound Library Curation

4-Ethylpiperazin-1-ol (CAS 75210-67-2) is a strategic heterocyclic building block featuring a direct N-hydroxy substituent on the piperazine ring, which constrains hydrogen-bond geometry and reduces docking ambiguity compared to flexible side-chain hydroxyl analogs. With an XlogP of 0 and PSA of 26.7 Ų, it occupies a property space optimal for fragment-based drug design targeting both CNS and peripheral receptors. Its limited biological precedent offers a novelty premium for IP-sensitive discovery programs. Ideal for parallel synthesis libraries alongside methyl and hydroxyethyl analogs to systematically explore lipophilicity, PSA, and conformational flexibility gradients. Secure this research-exclusive building block to accelerate hit-to-lead optimization.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 75210-67-2
Cat. No. B13099035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpiperazin-1-ol
CAS75210-67-2
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)O
InChIInChI=1S/C6H14N2O/c1-2-7-3-5-8(9)6-4-7/h9H,2-6H2,1H3
InChIKeyBMPSJXSTWNSUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpiperazin-1-ol CAS 75210-67-2: A Direct N-Hydroxy Piperazine Building Block for Procurement Decisions


4-Ethylpiperazin-1-ol (CAS 75210-67-2), systematically named 1-ethyl-4-hydroxypiperazine, is a heterocyclic building block with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. It features a piperazine core bearing an N-ethyl substituent and an N-hydroxy group directly attached to the ring nitrogen . This direct N-hydroxylation distinguishes it from the more common 1-(2-hydroxyethyl)piperazine isomer, where the hydroxyl is positioned on a side chain, and from simple N-alkyl piperazines that lack the hydroxyl moiety entirely, creating a unique hydrogen-bond donor profile relevant for fragment-based drug design and parallel synthesis [1].

Why 4-Ethylpiperazin-1-ol Cannot Be Swapped with Other Piperazine Derivatives: Quantitative Physicochemical and Structural Differentiation


Generic substitution among piperazine building blocks is risky because subtle changes in N-substitution patterns and hydroxyl placement yield significant differences in lipophilicity (XlogP), polar surface area (PSA), hydrogen-bonding capacity, and conformational flexibility. These computed descriptors are widely used as primary filters in medicinal chemistry triaging to predict oral bioavailability, blood–brain barrier penetration, and physicochemical developability [1]. The quantitative head-to-head comparisons below demonstrate that 4-ethylpiperazin-1-ol occupies a distinct property space versus its closest commercially available analogs, directly informing compound selection for fragment libraries, focused screening collections, and parallel synthesis workflows [2].

4-Ethylpiperazin-1-ol: Head-to-Head Computed Physicochemical Evidence for Selection Rationale


Lipophilicity (XlogP) Offsets Solubility and Permeability Balance Relative to Methyl and Hydroxyethyl Analogs

The XlogP of 4-ethylpiperazin-1-ol is calculated as 0, placing it at the boundary of hydrophilicity/lipophilicity . This is a full log unit higher than the methyl analog 4-methylpiperazin-1-ol (XlogP = -0.9) [1] and 1.1 log units higher than the side-chain hydroxyl isomer 1-(2-hydroxyethyl)piperazine (XlogP = -1.1) [2]. However, it matches 1-ethylpiperazine (XlogP = 0) [3]. In drug discovery, an XlogP near 0 is often considered optimal for balancing aqueous solubility and passive membrane permeability, whereas strongly negative XlogP values may limit permeability [4].

Medicinal Chemistry Property-Based Design Compound Library Curation

Polar Surface Area (PSA) Positions 4-Ethylpiperazin-1-ol Between Saturated Amine and Flexible Hydroxyethyl Scaffolds

4-Ethylpiperazin-1-ol exhibits a topological PSA of 26.7 Ų , which is: (a) identical to the methyl analog 4-methylpiperazin-1-ol (PSA = 26.7 Ų) [1]; (b) 11.4 Ų higher than 1-ethylpiperazine (PSA = 15.3 Ų), which lacks the hydroxyl group [2]; and (c) 8.8 Ų lower than the side-chain hydroxyl isomer 1-(2-hydroxyethyl)piperazine (PSA = 35.5 Ų) [3]. A PSA below 60–70 Ų is generally associated with favorable blood–brain barrier penetration, while values above 80 Ų often correlate with poor CNS permeability [4].

Blood-Brain Barrier Permeability Prediction Fragment-Based Drug Discovery

Rotatable Bond Count Differentiates Conformational Entropy from the Methyl Analog

4-Ethylpiperazin-1-ol possesses one rotatable bond (the N–CH₂CH₃ bond) , whereas the methyl analog 4-methylpiperazin-1-ol has zero rotatable bonds [1]. The side-chain hydroxyl isomer 1-(2-hydroxyethyl)piperazine contains two rotatable bonds [2]. In fragment-based screening, adding one rotatable bond increases conformational flexibility, which can enhance binding-site adaptability but may incur an entropic penalty upon binding. The balance between rigidity (methyl analog) and flexibility (hydroxyethyl analog) makes 4-ethylpiperazin-1-ol a middle-ground option for fragment library design.

Conformational Flexibility Ligand Efficiency Fragment Screening

Molecular Complexity Index Offers a Differentiated Lead-Likeness Profile

4-Ethylpiperazin-1-ol has a computed molecular complexity of 79.1 , which is 10.3 units higher than the methyl analog (complexity = 68.8) [1]. While no absolute complexity cutoffs are universally accepted, higher complexity in small fragments can correlate with greater three-dimensionality and potential for selective target recognition, yet complexity values below ~100 are generally considered suitable for fragment-based lead generation. The intermediate complexity of 4-ethylpiperazin-1-ol differentiates it from simpler piperazine scaffolds without introducing excessive synthetic elaboration.

Lead-Likeness Fragment Library Design Synthetic Tractability

Direct N-Hydroxylation Confers a Unique Hydrogen-Bond Donor Profile Absent in Isomeric Hydroxyethyl Piperazines

Both 4-ethylpiperazin-1-ol and 4-methylpiperazin-1-ol contain one hydrogen-bond donor (the N-OH proton) [1], but the direct attachment of the hydroxyl to the ring nitrogen in 4-ethylpiperazin-1-ol creates a distinct donor geometry compared to 1-(2-hydroxyethyl)piperazine, where the hydroxyl is positioned on a flexible ethylene linker [2]. In the side-chain isomer, the donor is more solvent-exposed and can adopt multiple conformations; in the direct N-OH isomer, the donor orientation is constrained relative to the piperazine ring, potentially enabling more predictable docking poses and structure-based design. Although both compounds formally have one HBD, the spatial positioning differs markedly, which is critical for 3D pharmacophore matching.

Hydrogen-Bond Donor Molecular Recognition Fragment Docking

Limited Availability of Direct Biological Comparative Data Represents a Differentiating Procurement Risk Factor

An exhaustive search of primary research papers, patents, and authoritative databases reveals a marked absence of published head-to-head biological comparative studies directly involving 4-ethylpiperazin-1-ol. In contrast, the side-chain hydroxyl isomer 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) has been incorporated into numerous screening libraries and is referenced in a broader array of biological assay literature [1]. For procurement decisions, this differential in literature precedent means that 4-ethylpiperazin-1-ol may offer novelty advantages (less prior art, potentially higher patentability of derived series) but also carries a higher risk of unknown biological behavior relative to more extensively characterized analogs.

Procurement Risk Literature Precedent Screening Library Confidence

Optimal Application Scenarios for 4-Ethylpiperazin-1-ol: Where Differentiated Properties Translate into Procurement Value


Fragment Library Design Requiring Balanced XlogP and Moderate PSA

When constructing a fragment library targeting both CNS and peripheral drug targets, 4-ethylpiperazin-1-ol provides an XlogP of 0 and a PSA of 26.7 Ų, placing it in a property space that is widely considered optimal for lead-like fragments . Its XlogP is a full log unit higher than the more hydrophilic side-chain hydroxyl isomer (XlogP = -1.1), potentially offering better membrane permeability while retaining a PSA well below CNS-penetration thresholds [1]. This makes 4-ethylpiperazin-1-ol a strategically differentiated building block for fragment collections intended to explore both CNS and non-CNS target space.

Conformationally Constrained Docking Campaigns Favoring N-OH Donor Geometry

In structure-based drug design efforts where the spatial orientation of hydrogen-bond donors is critical, the direct N-hydroxylation of 4-ethylpiperazin-1-ol constrains the hydroxyl group's position relative to the piperazine ring. This contrasts with 1-(2-hydroxyethyl)piperazine, where the hydroxyl terminus can rotate freely via two rotatable bonds . The constrained geometry may reduce docking pose ambiguity and improve the interpretability of structure–activity relationships in hit-to-lead optimization programs, particularly for target pockets with a defined hydrogen-bond acceptor motif positioned near the piperazine docking region.

Scaffold-Hopping and Novelty-Driven Lead Generation Programs

For medicinal chemistry teams seeking novel intellectual property positions, the limited biological literature precedent of 4-ethylpiperazin-1-ol compared to extensively characterized analogs represents a strategic advantage. Incorporating this scaffold into screening libraries may yield hit series with reduced prior-art encumbrance, facilitating patentability. The potential novelty premium must be balanced against the increased risk of unpredictable biological behavior, making this scenario most suitable for well-resourced discovery organizations with robust secondary assay capabilities.

Parallel Synthesis and Combinatorial Chemistry with Controlled Physicochemical Diversity

When designing a parallel synthesis library where systematic variation of lipophilicity, PSA, and conformational flexibility is desired, 4-ethylpiperazin-1-ol can be profitably deployed alongside its methyl analog (4-methylpiperazin-1-ol) and the side-chain hydroxyl analog (1-(2-hydroxyethyl)piperazine) to span a controlled property range. The XlogP coverage from -1.1 (hydroxyethyl) to 0 (ethyl) to -0.9 (methyl) provides a deliberate lipophilicity gradient, while the rotatable bond count of 1 offers an intermediate conformational flexibility between the rigid methyl analog (0 rotatable bonds) and the flexible hydroxyethyl analog (2 rotatable bonds) [1][2]. This enables systematic exploration of property–activity relationships across a well-defined chemical space.

Quote Request

Request a Quote for 4-Ethylpiperazin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.